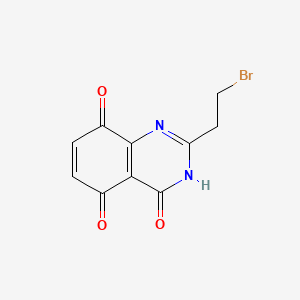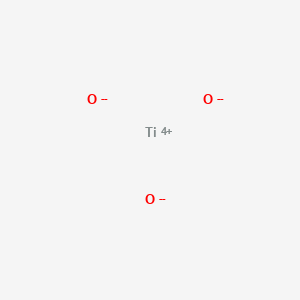
oxygen(2-);titanium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “oxygen(2-);titanium(4+)” is commonly known as titanium dioxide. It is an inorganic compound with the chemical formula TiO₂. Titanium dioxide is a white solid that is insoluble in water and is widely used as a pigment due to its brightness and high refractive index. It occurs naturally in several mineral forms, including rutile, anatase, and brookite. Titanium dioxide is extensively used in various applications, including paints, coatings, plastics, paper, and cosmetics .
準備方法
Synthetic Routes and Reaction Conditions
Titanium dioxide can be synthesized through various methods, including:
-
Sulphate Process: : This method involves the digestion of ilmenite (FeTiO₃) or titanium slag with concentrated sulfuric acid to produce titanium sulfate. The titanium sulfate is then hydrolyzed to form hydrated titanium dioxide, which is subsequently calcined to produce titanium dioxide .
-
Chloride Process: : In this method, titanium-containing ores such as rutile are chlorinated to produce titanium tetrachloride (TiCl₄). The titanium tetrachloride is then purified by distillation and oxidized at high temperatures to produce titanium dioxide .
-
Sol-Gel Process: : This involves the hydrolysis and condensation of titanium alkoxides to form a gel, which is then dried and calcined to produce titanium dioxide nanoparticles .
Industrial Production Methods
The industrial production of titanium dioxide primarily utilizes the sulphate and chloride processes due to their efficiency and scalability. The chloride process is preferred for producing high-purity titanium dioxide, while the sulphate process is more cost-effective for producing large quantities .
化学反応の分析
Types of Reactions
Titanium dioxide undergoes various chemical reactions, including:
-
Oxidation: : Titanium dioxide can be reduced to titanium(III) oxide (Ti₂O₃) or titanium(II) oxide (TiO) under reducing conditions .
-
Reduction: : Titanium dioxide can be reduced by hydrogen or carbon at high temperatures to produce lower oxides of titanium .
-
Substitution: : Titanium dioxide can react with halogens to form titanium halides, such as titanium tetrachloride (TiCl₄) .
Common Reagents and Conditions
Hydrochloric Acid: Reacts with titanium dioxide to form titanium tetrachloride.
Hydrogen: Reduces titanium dioxide to lower oxides at high temperatures.
Chlorine Gas: Used in the chloride process to produce titanium tetrachloride.
Major Products Formed
Titanium Tetrachloride (TiCl₄): Formed during the chloride process.
Titanium(III) Oxide (Ti₂O₃): and Titanium(II) Oxide (TiO) : Formed under reducing conditions.
科学的研究の応用
Titanium dioxide has a wide range of scientific research applications, including:
-
Photocatalysis: : Titanium dioxide is widely used as a photocatalyst for the degradation of pollutants and hazardous materials due to its ability to generate reactive oxygen species under UV light .
-
Medicine: : Titanium dioxide nanoparticles are used in photodynamic therapy for the treatment of cancer and other diseases. They are also used in antimicrobial coatings and drug delivery systems .
-
Energy: : Titanium dioxide is used in dye-sensitized solar cells and as a photocatalyst for water splitting to produce hydrogen .
-
Environmental Applications: : Titanium dioxide is used in air and water purification systems due to its photocatalytic properties .
作用機序
The mechanism by which titanium dioxide exerts its effects is primarily through the generation of reactive oxygen species (ROS) when exposed to UV light. These ROS, including hydroxyl radicals and superoxide anions, can cause oxidative damage to cells and microorganisms, leading to their inactivation or death . In photodynamic therapy, titanium dioxide nanoparticles are used to generate ROS to target and kill cancer cells .
類似化合物との比較
Titanium dioxide can be compared with other metal oxides, such as:
-
Zinc Oxide (ZnO): : Like titanium dioxide, zinc oxide is used as a photocatalyst and in antimicrobial applications. zinc oxide has a lower band gap and is more effective under visible light .
-
Silicon Dioxide (SiO₂): : Silicon dioxide is used in various industrial applications but lacks the photocatalytic properties of titanium dioxide .
-
Aluminum Oxide (Al₂O₃): : Aluminum oxide is used as a catalyst and in abrasive applications but does not have the same photocatalytic properties as titanium dioxide .
Titanium dioxide is unique due to its high refractive index, strong UV light absorption, and excellent photocatalytic properties, making it highly versatile in various applications .
特性
分子式 |
O3Ti-2 |
|---|---|
分子量 |
95.865 g/mol |
IUPAC名 |
oxygen(2-);titanium(4+) |
InChI |
InChI=1S/3O.Ti/q3*-2;+4 |
InChIキー |
PIXGJWVAFAMMHA-UHFFFAOYSA-N |
正規SMILES |
[O-2].[O-2].[O-2].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


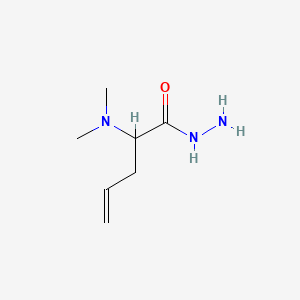
![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)


![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)
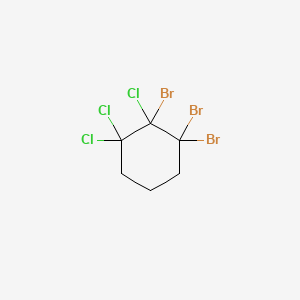

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)
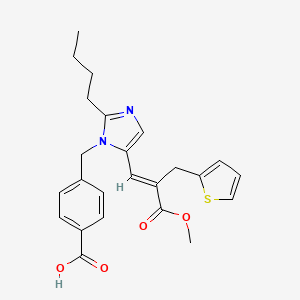
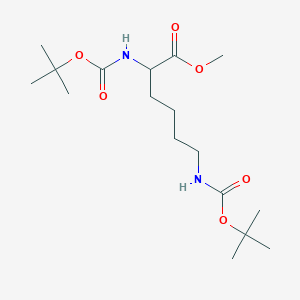
![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)
